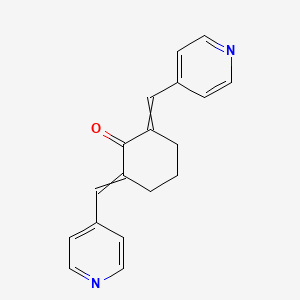
Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone is an organic compound characterized by the presence of two pyridin-4-ylmethylene groups attached to a cyclohexanone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone typically involves a crossed aldol condensation reaction. This reaction is carried out by reacting pyridine-4-carbaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions: (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of pyridine-4-carboxylic acid derivatives.
Reduction: Formation of (2E,6E)-2,6-bis(pyridin-4-ylmethyl)cyclohexanol.
Substitution: Formation of halogenated pyridinyl derivatives.
科学研究应用
(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects.
相似化合物的比较
- Phenyl(pyridin-4-yl)methanone
- pyridin-2-yl(pyridin-4-yl)methanone
- (2E,6E)-2-benzylidene-6-(3,4-dimethoxybenzylidene)cyclohexanone
Comparison:
- Structural Differences: While similar compounds may have variations in the substituents attached to the cyclohexanone core, (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone is unique due to the presence of two pyridin-4-ylmethylene groups.
- Reactivity: The presence of pyridinyl groups can influence the reactivity and stability of the compound, making it distinct in its chemical behavior.
- Applications: The unique structure of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone allows for specific applications in coordination chemistry and potential therapeutic uses, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, highlighting its synthesis, chemical behavior, applications, and uniqueness compared to similar compounds
属性
IUPAC Name |
2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVJSKZRBZHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399769 |
Source


|
| Record name | Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871361-88-5 |
Source


|
| Record name | Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
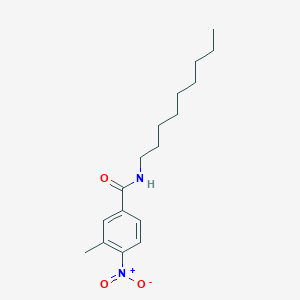
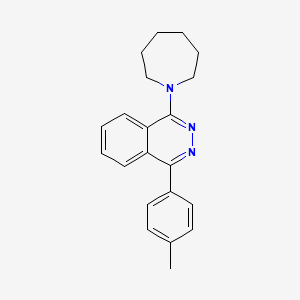
![Ethyl 5-chloro-2-{[(3-nitrophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B12465941.png)
![2-(butanoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12465948.png)
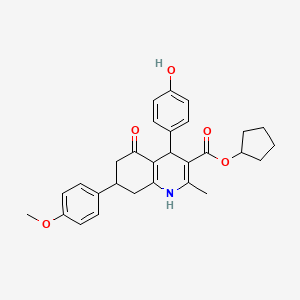

![2-({1-[2-({1-[2-({1-[2-Amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)-3-phenylpropanoyl]pyrrolidin-2-yl}formamido)acetyl]pyrrolidin-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12465965.png)

![4-methyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12465975.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12465986.png)
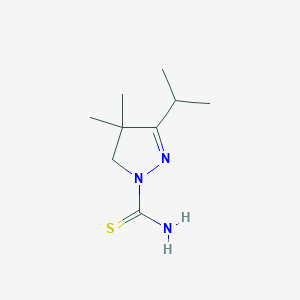
![1-(3,4-Dimethylphenyl)-N-[3-(imidazol-1-YL)propyl]pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12465999.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B12466008.png)
